![molecular formula C12H18BNO5 B2486868 (5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid CAS No. 2377606-32-9](/img/structure/B2486868.png)
(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
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Overview
Description
“(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular weight of 267.09 . Its IUPAC name is (5-((tert-butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-10(18-4)9(7-8)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.09 . It is typically stored in a freezer .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .
Synthesis of Borinic Acid Derivatives
“(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” can be used in the synthesis of borinic acid derivatives . These derivatives have a wide range of applications in organic synthesis .
Formation of N-tert-Butoxy-Carbonyl Anhydride
The compound can be used in the formation of N-tert-butoxy-carbonyl anhydride . This reaction is spontaneous and increases with peptide length .
Antibacterial Agent
The compound can be used as an antibacterial agent . This is due to the presence of boron, which has been shown to have antibacterial properties .
Complexing Agent for Absolute Configuration Prediction
The compound can be used as a complexing agent for absolute configuration prediction . This is particularly useful in the field of stereochemistry, where the absolute configuration of a molecule is of great importance .
Mechanism of Action
Target of Action
The primary target of (5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the creation of complex organic compounds .
properties
IUPAC Name |
[2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-10(18-4)9(7-8)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPGDUGPIPUKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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